4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide
Overview
Description
4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide is a heterocyclic compound that features a combination of pyridine, oxadiazole, and thiazole rings. These structural motifs are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole ring have been found to exhibit a wide range of biological activities . These compounds have been used in the synthesis of various drugs, including Furamizole (antibiotic), Raltegravir (antiretroviral), Nesapidil (antihypertensive), and Zibotentan (anticancer) .
Mode of Action
Compounds with similar structures have shown promising antibacterial and antifungal properties . They may interact with their targets, leading to changes that inhibit the growth of bacteria and fungi .
Biochemical Pathways
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their distribution and metabolic characteristics in the central nervous system .
Result of Action
Action Environment
The synthesis and characterization of similar compounds have been studied, suggesting that their activity may be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide typically involves multi-step reactions starting from readily available precursors. One common route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a nitrile oxide. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The final step involves coupling the oxadiazole and thiazole intermediates with a butanamide linker under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their antimicrobial and anticancer properties.
Pyridine Derivatives: Pyridine-containing compounds are widely used in pharmaceuticals and agrochemicals.
Uniqueness
4-[3-(Pyridin-4-YL)-1,2,4-oxadiazol-5-YL]-N-(1,3-thiazol-2-YL)butanamide is unique due to its combination of three different heterocyclic rings, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-11(17-14-16-8-9-22-14)2-1-3-12-18-13(19-21-12)10-4-6-15-7-5-10/h4-9H,1-3H2,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWUDHXIFVLWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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